7-[1-(2,4-Dichlorophenoxy)ethyl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
7-[1-(2,4-Dichlorophenoxy)ethyl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a 2,4-dichlorophenoxyethyl substituent at position 7 and a methylsulfanyl group at position 2 (Figure 1). Its molecular formula is C₁₆H₁₂Cl₂F₃N₅OS, with a CAS number of 338751-48-7 .
Properties
IUPAC Name |
7-[1-(2,4-dichlorophenoxy)ethyl]-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4OS/c1-8(21-12-4-3-9(15)7-10(12)16)11-5-6-17-13-18-14(22-2)19-20(11)13/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDVKCNQMKOCHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)SC)OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-[1-(2,4-Dichlorophenoxy)ethyl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound with significant potential in various biological applications, particularly in the fields of oncology and virology. Its unique structure combines elements known for their biological activity, making it a subject of interest for researchers exploring new therapeutic agents.
- Molecular Formula : C14H12Cl2N4OS
- Molecular Weight : 355.24 g/mol
- CAS Number : 338403-67-1
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular pathways and targets. Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit various mechanisms including:
- Anticancer Activity : Inhibition of cell proliferation and induction of apoptosis in cancer cells.
- Antiviral Effects : Disruption of viral replication processes.
Anticancer Activity
Multiple studies have demonstrated the anticancer potential of triazolo[1,5-a]pyrimidine derivatives. For instance:
- A study showed that certain derivatives exhibited potent antiproliferative activities against human cancer cell lines such as MGC-803 (gastric), HCT-116 (colon), and MCF-7 (breast) with IC50 values ranging from 0.24 to 13.1 μM .
- The compound H12 from this series was noted for its ability to inhibit the ERK signaling pathway, leading to decreased phosphorylation of key proteins involved in cell survival and proliferation .
Antiviral Activity
In addition to its anticancer properties, triazolo[1,5-a]pyrimidine derivatives have shown promise as antiviral agents:
- Research indicated that modifications in the chemical structure could enhance antiviral activity against influenza viruses by inhibiting viral polymerase activity .
- The compound's efficacy was tested using plaque reduction assays in MDCK cells infected with the FluA virus .
Case Study 1: Antiproliferative Effects
In a comparative study involving various triazolo[1,5-a]pyrimidine compounds:
- Compound H12 demonstrated superior antiproliferative effects against MGC-803 cells with an IC50 value significantly lower than standard chemotherapeutics like 5-Fluorouracil (5-Fu) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| H12 | MGC-803 | 9.47 |
| H12 | HCT-116 | 9.58 |
| H12 | MCF-7 | 13.1 |
| 5-Fu | MCF-7 | N/A |
Case Study 2: Antiviral Efficacy
In another investigation focusing on antiviral properties:
Comparison with Similar Compounds
Core Structure and Substituent Variations
Triazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogues:
Key Observations :
- Electron-Withdrawing Groups: The target compound’s 2,4-dichlorophenoxy group enhances electrophilicity, similar to trifluoromethyl (8c) and chlorophenyl (17) substituents, which improve binding to hydrophobic enzyme pockets .
- Sulfur-Containing Groups : Methylsulfanyl (target) and thioacetamide/sulfonyl (16) groups increase lipophilicity, critical for membrane penetration in herbicidal agents .
- Fluorine Incorporation: Fluorostyryl (18) and difluoroethoxy (8c) substituents improve metabolic stability and bioavailability compared to non-fluorinated analogues .
Physicochemical Properties
- Lipophilicity: The target compound’s logP is estimated to be >3 (high) due to dichlorophenoxy and methylsulfanyl groups, comparable to 8c (logP ~2.8) . Amino-substituted analogues (17) exhibit lower logP (~1.5), favoring solubility but reducing membrane permeability .
- Metabolic Stability: Fluorinated derivatives (8c, 18) resist oxidative metabolism, enhancing half-life compared to non-fluorinated compounds .
Computational and Proteomic Insights
The CANDO platform () predicts multitarget interactions by comparing proteomic binding signatures. While traditional SAR focuses on structural similarity, CANDO analysis could reveal functional parallels between the target compound and fluorinated/herbicidal agents despite structural differences .
Q & A
Q. Basic Characterization Workflow
- NMR Spectroscopy : and NMR confirm substituent positions and purity. Key peaks: methylsulfanyl (~2.5 ppm for ), triazole-proton environments (~8–9 ppm) .
- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., π-π stacking in the crystal lattice) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 433.02 for [M+H]) .
How can structural discrepancies between computational models and experimental data be addressed?
Advanced Structural Analysis
Discrepancies in bond lengths or dihedral angles (e.g., from DFT calculations vs. X-ray) require:
- Multi-Method Validation : Cross-check with spectroscopic data (e.g., NOESY for spatial proximity) .
- Dynamic Simulations : MD simulations to assess conformational flexibility under experimental conditions .
For instance, a 0.1 Å deviation in a triazole ring bond might reflect crystal packing forces, which can be modeled using Hirshfeld surface analysis .
What strategies are used to assess biological activity, and how is target selectivity achieved?
Q. Advanced Bioactivity Profiling
- Molecular Docking : Predict interactions with targets (e.g., viral proteases) using software like AutoDock Vina. Focus on substituent effects: the 2,4-dichlorophenoxy group enhances hydrophobic binding .
- Enzymatic Assays : Measure IC values under varied pH/temperature to evaluate stability-activity relationships .
Selectivity is tuned by modifying the methylsulfanyl group; bulkier substituents reduce off-target binding .
How should conflicting bioactivity data across studies be interpreted?
Advanced Data Reconciliation
Contradictions may arise from assay conditions (e.g., cell line variability) or compound purity. Solutions:
- Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., pIC) .
- Orthogonal Assays : Validate hits with SPR (surface plasmon resonance) for binding kinetics .
For example, a 10-fold difference in antifungal activity could reflect differences in fungal membrane composition between studies .
How can computational tools accelerate reaction design for novel analogs?
Q. Advanced Computational Workflow
- Reaction Path Search : Use quantum chemical methods (e.g., DFT) to model transition states and identify low-energy pathways .
- Machine Learning : Train models on existing triazolopyrimidine datasets to predict optimal substituents for desired properties (e.g., solubility) .
ICReDD’s integrated platform combines these tools to reduce trial-and-error experimentation by 40% .
What are the best practices for purifying this compound?
Q. Basic Purification Protocol
- Recrystallization : Use ethanol/water mixtures for high-purity crystals; cooling rates impact crystal size .
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) to separate closely related analogs .
Troubleshooting: Amorphous precipitates indicate solvent incompatibility—switch to DCM/methanol gradients .
How do substituents like methylsulfanyl or dichlorophenoxy impact pharmacological properties?
Q. Advanced Structure-Activity Relationship (SAR)
- Methylsulfanyl : Enhances metabolic stability via steric shielding of the triazole core .
- 2,4-Dichlorophenoxy : Increases lipophilicity (logP ~3.5), improving blood-brain barrier penetration .
Modifications (e.g., replacing chlorine with fluorine) can reduce toxicity while retaining activity .
What are the stability considerations for long-term storage?
Q. Advanced Stability Profiling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
